1-Pyrenecarboxylic acid

Description

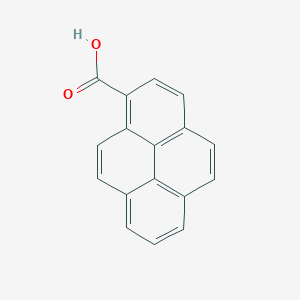

Structure

3D Structure

Properties

IUPAC Name |

pyrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYISVWRHTUCNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941453 | |

| Record name | Pyrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19694-02-1 | |

| Record name | 1-Pyrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Pyrenecarboxylic Acid from Pyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-pyrenecarboxylic acid from pyrene (B120774). This compound is a crucial intermediate in the development of fluorescent probes, functional materials, and pharmaceutical compounds, owing to the unique photophysical properties of the pyrene moiety. This document details three robust synthetic methodologies: the Grignard reagent pathway, the organolithium route, and a two-step Friedel-Crafts acylation followed by haloform oxidation. Each method is presented with detailed experimental protocols, and a comparative summary of quantitative data is provided to aid in methodological selection.

I. Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is contingent upon factors such as desired yield, available starting materials, and scalability. The following table summarizes the quantitative data associated with the discussed methodologies.

| Method | Starting Material | Key Reagents | Reported Yield | Melting Point of Product (°C) |

| Grignard Reagent Pathway | 1-Bromopyrene (B33193) | Mg, CO₂ | High | 270-272 |

| Organolithium Pathway | 1-Bromopyrene | n-BuLi, CO₂ | Good to High | 270-272 |

| Friedel-Crafts Acylation & Haloform Oxidation | Pyrene | Acetyl chloride, AlCl₃, NaOCl (Bleach) | Moderate | 270-272 |

II. Experimental Protocols

Method 1: Grignard Reagent Pathway

This method proceeds via the formation of a pyrene-based Grignard reagent, which is subsequently carboxylated using carbon dioxide. It is often favored for its high yields and relatively mild reaction conditions.

Step 1: Synthesis of 1-Bromopyrene from Pyrene

A detailed, high-yield procedure for the bromination of pyrene is a prerequisite for this method.

-

Materials: Pyrene, Methanol (MeOH), Diethyl ether (Et₂O), Hydrobromic acid (HBr, 48% aq.), Hydrogen peroxide (H₂O₂, 30% aq.), Dichloromethane (CH₂Cl₂), Sodium hydroxide (B78521) (NaOH), Saturated aqueous sodium chloride (NaCl), Magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

In a round-bottomed flask, dissolve pyrene (e.g., 20.0 g, 98.9 mmol) in a 1:1 (v/v) mixture of MeOH and Et₂O (250 mL).

-

With vigorous stirring, add HBr (1.1 equiv) via syringe.

-

Cool the mixture to 15 °C in a water bath.

-

Slowly add H₂O₂ (1.05 equiv) dropwise over 30 minutes.

-

Remove the cooling bath and stir the reaction mixture at ambient temperature for 16 hours.

-

Add water (150 mL) and extract the mixture with CH₂Cl₂ (2 x 250 mL).

-

Wash the combined organic extracts with 1 M aq. NaOH (150 mL) and saturated aq. NaCl (2 x 150 mL).

-

Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1-bromopyrene.

-

Purify the crude product by recrystallization from a suitable solvent such as hexanes to obtain pale yellow crystals. A reported yield for this step is approximately 77%.

-

Step 2: Formation of 1-Pyrenemagnesium Bromide and Carboxylation

-

Materials: 1-Bromopyrene, Magnesium (Mg) turnings, Anhydrous tetrahydrofuran (B95107) (THF), Iodine (I₂, catalytic amount), Dry carbon dioxide (CO₂, solid or gas), Hydrochloric acid (HCl), Diethyl ether (Et₂O).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromopyrene (1.0 equiv) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the reaction has started, add the remaining 1-bromopyrene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Introduce dry carbon dioxide. This can be achieved by adding crushed dry ice to the reaction mixture or by bubbling dry CO₂ gas through the solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding a dilute solution of HCl (e.g., 1 M) until the mixture is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent like benzene, chlorobenzene, or 95% ethanol (B145695) to yield this compound as a solid.

-

Method 2: Organolithium Pathway

This route involves the formation of 1-lithiopyrene, which is a highly reactive nucleophile, followed by quenching with carbon dioxide.

Step 1: Synthesis of 1-Bromopyrene (as described in Method 1)

Step 2: Lithiation of 1-Bromopyrene and Carboxylation

-

Materials: 1-Bromopyrene, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Dry carbon dioxide (CO₂, solid or gas), Hydrochloric acid (HCl), Diethyl ether (Et₂O).

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromopyrene (1.0 equiv) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by adding an excess of crushed dry ice or by bubbling dry CO₂ gas through the solution.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Acidify the mixture with dilute HCl.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After removal of the solvent, purify the crude this compound by recrystallization.

-

Method 3: Friedel-Crafts Acylation and Haloform Oxidation

This two-step sequence provides an alternative route starting directly from pyrene. The first step is a Friedel-Crafts acylation to introduce an acetyl group, which is then oxidized to a carboxylic acid via the haloform reaction.

Step 1: Friedel-Crafts Acylation of Pyrene to 1-Acetylpyrene (B1266438)

-

Materials: Pyrene, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottomed flask, suspend pyrene (1.0 equiv) in anhydrous CH₂Cl₂.

-

Cool the suspension in an ice bath and add anhydrous AlCl₃ (1.1 equiv) portion-wise.

-

Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield crude 1-acetylpyrene.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Haloform Oxidation of 1-Acetylpyrene

The haloform reaction converts a methyl ketone into a carboxylic acid and a haloform. Using sodium hypochlorite (B82951) (bleach) is a convenient and inexpensive option.

-

Materials: 1-Acetylpyrene, Sodium hypochlorite solution (household bleach, ~5-6%), Sodium hydroxide (NaOH), Dioxane or THF (as a co-solvent), Sodium sulfite (B76179) (Na₂SO₃), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 1-acetylpyrene (1.0 equiv) in a suitable solvent like dioxane or THF.

-

Add an aqueous solution of NaOH.

-

Slowly add an excess of sodium hypochlorite solution while maintaining the temperature with an ice bath.

-

Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete.

-

Destroy any excess hypochlorite by adding a saturated solution of sodium sulfite.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to precipitate the this compound.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent for purification.

-

III. Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Grignard reagent pathway, which is a commonly employed and high-yielding method.

Caption: Workflow for the synthesis of this compound via the Grignard pathway.

IV. Conclusion

This guide has outlined three distinct and effective methods for the synthesis of this compound from pyrene. The Grignard and organolithium pathways, starting from 1-bromopyrene, generally offer higher yields. The Friedel-Crafts acylation followed by haloform oxidation provides a viable alternative that begins directly with the parent pyrene molecule. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and safety considerations. The detailed protocols provided herein should serve as a valuable resource for chemists in the fields of materials science, medicinal chemistry, and beyond. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications. Spectroscopic data for the final product can be found in various chemical databases for characterization and confirmation of identity.

An In-depth Technical Guide to 1-Pyrenecarboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-pyrenecarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorescent probes and functionalized aromatic compounds in their work.

Core Chemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene (B120774) backbone with a carboxylic acid substituent. This amphiphilic nature, combining the hydrophobic pyrene core with a hydrophilic carboxyl group, makes it a versatile molecule in various scientific applications.[1][2] It is particularly noted for its fluorescent properties, serving as a valuable probe in biophysical and material science studies.[3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₀O₂ | [4] |

| Molecular Weight | 246.26 g/mol | |

| Melting Point | 270-272 °C | [4] |

| Boiling Point | ~329.26 °C (estimate) | [4][5] |

| pKa (predicted) | 3.49 ± 0.30 | [4] |

| pKa (ground state) | ~4.0 | [6] |

| pKa (excited state) | ~8.1 | [6] |

| Solubility | Soluble in DMF, ethanol, acetone; limited solubility in water.[3][4] | |

| Appearance | Light yellow to yellow to green powder/crystal | [3] |

Molecular Structure and Identification

The structural details of this compound are fundamental to understanding its reactivity and photophysical behavior.

-

IUPAC Name: pyrene-1-carboxylic acid

-

CAS Number: 19694-02-1

-

SMILES String: O=C(O)c1ccc2ccc3cccc4ccc1c2c34

-

InChI Key: HYISVWRHTUCNCS-UHFFFAOYSA-N

The molecule consists of a planar pyrene ring system, which is responsible for its characteristic UV-Visible absorption and fluorescence. The carboxylic acid group at the 1-position provides a reactive handle for conjugation to other molecules, such as biomolecules or polymers.[3]

Spectral Properties

This compound is a well-known fluorophore that exhibits absorption in the UV region.[7] Its fluorescence is sensitive to the local environment, making it a useful probe for studying molecular interactions.[6]

| Spectral Property | Value | Source |

| UV-Vis Absorption (λmax) | ~340 nm | [8] |

| Fluorescence Lifetime (in living cells) | 55 - 185 ns (oxygen dependent) | [9] |

| Fluorescence Lifetime (of a derivative under N₂) | ~215 ns | [9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of pyrene. The following is a representative protocol:

-

Lithiation of Pyrene:

-

Dissolve pyrene in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add an organolithium reagent, such as n-butyllithium, dropwise to the solution.

-

Stir the reaction mixture at room temperature for several hours to ensure complete lithiation.

-

-

Carboxylation:

-

Cool the solution of 1-pyrenyllithium to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

-

Introduce a source of carbon dioxide, typically by adding crushed dry ice (solid CO₂), to the reaction mixture.

-

Allow the reaction to warm to room temperature overnight as the dry ice sublimes.

-

-

Work-up and Isolation:

-

Quench the reaction by the careful addition of water.

-

Acidify the aqueous layer with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2. This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.[4]

-

Solvent Selection: Choose a suitable solvent or solvent system. Common solvents for the recrystallization of this compound include benzene, chlorobenzene, nitrobenzene, or 95% ethanol.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.[10]

-

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Boil the solution for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

-

Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly to remove any residual solvent. The melting point of the purified product can then be determined to assess its purity.

-

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: Use as a Fluorescent Probe in Cellular Imaging

Caption: Workflow for using this compound as a fluorescent probe.

References

- 1. scbt.com [scbt.com]

- 2. omlc.org [omlc.org]

- 3. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. This compound | 19694-02-1 [chemicalbook.com]

- 5. This compound CAS#: 19694-02-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-芘甲酸 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Solubility of 1-Pyrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-pyrenecarboxylic acid, a fluorescent probe and synthetic building block. An understanding of its solubility characteristics is crucial for its effective application in research and development, particularly in areas such as drug delivery, materials science, and bio-imaging. This document outlines the known qualitative solubility of this compound in water and various organic solvents, and provides a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound (PCA) is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon. It consists of a hydrophobic pyrene core and a hydrophilic carboxylic acid group, rendering it an amphiphilic molecule. This dual nature dictates its solubility, which varies significantly with the polarity of the solvent. PCA is a solid at room temperature, typically appearing as a light yellow to green powder. Its fluorescent properties make it a valuable tool in various analytical and imaging techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 19694-02-1 |

| Molecular Formula | C₁₇H₁₀O₂ |

| Molecular Weight | 246.26 g/mol |

| Melting Point | 270-272 °C |

| Appearance | Light yellow to yellow to green powder/crystal |

| pKa (Predicted) | 3.49 ± 0.30[1] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application. Due to its amphiphilic nature, it exhibits a range of solubilities in different solvents.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are available, specific quantitative data is not readily found in the public domain. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

| Solvent | Chemical Class | Polarity | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Water | Aqueous | High | Limited/Insoluble[2] | Data not available |

| Methanol | Polar Protic | High | Soluble[3] | Data not available |

| Ethanol | Polar Protic | High | Soluble[2] | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble[1][3] | Data not available |

| Acetone | Polar Aprotic | Medium | Soluble[2] | Data not available |

Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocol outlined below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for the determination of the thermodynamic solubility of this compound. This method is considered a gold standard for solubility measurement.

Principle

An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, DMF)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Supersaturated Solutions:

-

Weigh an excess amount of this compound (e.g., 5-10 mg) and transfer it to a glass vial.

-

Add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials. Prepare each solvent in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations by serial dilution of a stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solutions with the respective solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted samples at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Solubility Relationships

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of an amphiphilic compound like this compound.

Caption: Solubility of this compound vs. Solvent Polarity.

References

1-Pyrenecarboxylic Acid: A Versatile Fluorescent Probe for Biomolecule Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenecarboxylic acid (PCA) is a polycyclic aromatic hydrocarbon derivative that has emerged as a powerful fluorescent probe for the sensitive detection and characterization of a wide range of biomolecules, including proteins, DNA, and lipids.[1][2][3] Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety, which are highly sensitive to the local microenvironment.[1] This technical guide provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing this compound as a fluorescent probe in biomolecule detection.

PCA's amphiphilic nature, with a hydrophobic pyrene ring and a hydrophilic carboxylic acid group, allows it to interact with diverse biological systems.[1] The fluorescence emission of pyrene is characterized by a well-defined vibronic structure in its monomer emission spectrum. The ratio of the intensities of these vibronic bands is sensitive to the polarity of the surrounding environment, providing insights into the hydrophobicity of binding sites on biomolecules.[4]

Furthermore, pyrene is renowned for its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (approximately 10 Å).[1] This excimer formation results in a distinct, broad, and red-shifted emission band, offering a ratiometric sensing capability to monitor processes such as protein oligomerization, DNA hybridization, and membrane fluidity.[5][6][7] The carboxylic acid group provides a convenient handle for covalent attachment to biomolecules, typically via the formation of an active ester derivative that reacts with primary amines on proteins.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives in biomolecule detection.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₇H₁₀O₂ | [2] |

| Molecular Weight | 246.26 g/mol | [2] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited in water | [2] |

| Excitation Maximum | ~340 nm | [1] |

| Monomer Emission Maxima | ~375-400 nm (structured) | [8] |

| Excimer Emission Maximum | ~480 nm | [5] |

Table 2: Binding Affinities of Pyrene Derivatives with Serum Albumins

| Pyrene Derivative | Serum Albumin | Binding Constant (K_b) (M⁻¹) | Number of Binding Sites (n) | Reference |

| Pyrene-1-butyric acid | Rat Serum Albumin (RSA) | High Affinity | ~2.71 | [5] |

| Pyrene-1-butyric acid | Human Serum Albumin (HSA) | High Affinity | ~2.90 | [5] |

| Pyrene derivative (PS1) | Bovine Serum Albumin (BSA) | 7.39 x 10⁵ | - | [9] |

| Pyrene derivative (PS2) | Bovine Serum Albumin (BSA) | 7.81 x 10⁵ | - | [9] |

Table 3: Fluorescence Quantum Yields and Lifetimes of Pyrene Derivatives

| Pyrene Derivative | Conditions | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | References |

| Pyrene-labeled DNA duplexes | Varies with sequence | 0.13 - 0.89 | - | [10] |

| 1-Pyrenebutyric acid (PBA) | In living cells (deoxygenated) | - | 185 | [11] |

| 1-Pyrenebutyric acid (PBA) | In living cells (oxygenated) | - | 55 | [11] |

Table 4: Detection Limits for Biomolecules using Pyrene-Based Probes

| Analyte | Probe System | Limit of Detection (LOD) | Reference |

| Benzo[a]pyrene-DNA adducts | Chemiluminescence immunoassay with BPDE-DNA antiserum | ~1.5 adducts/10⁹ nucleotides | [12] |

| DNA | Peptide nucleic acid-pyrene binary probes | - | [6] |

Signaling and Interaction Mechanisms

The fluorescence signal of this compound is modulated through several mechanisms upon interaction with biomolecules. These mechanisms form the basis of its sensing capabilities.

Environmental Polarity Sensing

The vibronic fine structure of the pyrene monomer fluorescence spectrum is highly sensitive to the polarity of its microenvironment. When PCA binds to a hydrophobic pocket of a protein, the intensity of the first vibronic peak (I₁) decreases relative to the third peak (I₃). The I₁/I₃ ratio can thus be used to probe the hydrophobicity of the binding site.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Binding of pyrene-1-butyric acid to serum albumin: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of pyrene fluorescence in DNA probes depends upon the nature of the conformationally restricted nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly sensitive chemiluminescence immunoassay for benzo[a]pyrene-DNA adducts: validation by comparison with other methods, and use in human biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of using 1-Pyrenecarboxylic acid in fluorescence spectroscopy

An in-depth technical guide on the core principles of using 1-Pyrenecarboxylic acid in fluorescence spectroscopy, designed for researchers, scientists, and drug development professionals.

Introduction to this compound as a Fluorescent Probe

This compound (PCA) is a fluorescent molecule widely utilized in biochemical and molecular biology research.[1] As a derivative of pyrene, it possesses a polyaromatic structure that gives rise to its intrinsic fluorescence.[2] The key features that make PCA a powerful analytical tool are its long fluorescence lifetime and the pronounced sensitivity of its emission spectrum to the polarity of the local microenvironment.[3] The presence of a carboxylic acid group allows for its use in various chemical reactions, such as esterification and amidation, enabling it to be conjugated to other molecules.[4] This versatility makes PCA invaluable for studying molecular interactions, the properties of materials like micelles and polymers, and for detecting specific biomolecules.[1][5]

Core Photophysical Principles

The utility of this compound in fluorescence spectroscopy is rooted in two primary photophysical phenomena: its environmentally sensitive monomer fluorescence and its ability to form excited-state dimers known as excimers.

Environmental Polarity and the Pyrene Polarity Index (I₁/I₃)

The fluorescence emission spectrum of the PCA monomer exhibits a characteristic vibronic fine structure, with several distinct peaks. The relative intensities of these peaks are highly dependent on the polarity of the PCA molecule's immediate surroundings. Specifically, the ratio of the intensity of the first vibronic peak (~373 nm) to the third vibronic peak (~384 nm) serves as a reliable empirical parameter for micropolarity.[6][7] This ratio, often denoted as the I₁/I₃ ratio or the "pyrene polarity index," is high in polar environments (e.g., water, I₁/I₃ ≈ 1.85) and significantly lower in non-polar, hydrophobic environments (e.g., the core of a micelle, I₁/I₃ < 1.6).[6] This property allows researchers to probe the hydrophobicity of environments such as protein binding pockets or the interior of lipid membranes.

Excimer Formation

When a PCA molecule in an excited state encounters another PCA molecule in its ground state, they can form a transient, excited-state dimer called an excimer.[8] This process is highly dependent on the proximity and concentration of the PCA molecules. Excimer formation results in a new, broad, and structureless emission band that is significantly red-shifted (shifted to a longer wavelength, typically ~480 nm) compared to the structured monomer emission (370-400 nm).[3][8] The ratio of the excimer intensity (Iₑ) to the monomer intensity (Iₘ) can provide quantitative information about processes that alter the distance between probe molecules, such as membrane fluidity, molecular aggregation, or conformational changes in polymers.[9]

Quantitative Data Summary

The photophysical properties of this compound are crucial for experimental design. The following table summarizes its key spectral characteristics.

| Property | Value | Key Considerations & References |

| Typical Excitation Maxima | ~343 nm, 326 nm | Multiple absorption bands offer flexibility in selecting an excitation source.[3] |

| Monomer Emission Maxima | ~377 nm, 397 nm (vibronic peaks) | The relative intensity of these peaks is highly sensitive to solvent polarity.[3] |

| Excimer Emission Maximum | ~480 nm | This broad, red-shifted emission occurs only when PCA molecules are in close proximity.[3][8] |

| Polarity Index (I₁/I₃) | ~1.6 - 1.9 (in polar solvents) | A high I₁/I₃ ratio indicates a polar environment.[6] |

| Polarity Index (I₁/I₃) | ~0.6 - 1.5 (in non-polar solvents) | A low I₁/I₃ ratio indicates a hydrophobic environment.[6] |

| Molecular Formula | C₁₇H₁₀O₂ | [10] |

| Molecular Weight | 246.26 g/mol | [10] |

| Melting Point | 270-272 °C | [2] |

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

This protocol details the use of PCA to determine the CMC of a surfactant, which is the concentration at which surfactant molecules begin to form micelles. This is a critical parameter in drug formulation and development.

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of the surfactant in the desired aqueous buffer (e.g., deionized water, PBS).

-

Prepare a stock solution of this compound (e.g., 1 mM) in a volatile organic solvent like ethanol (B145695) or acetone.

-

-

Sample Preparation:

-

Prepare a series of vials for serial dilution of the surfactant stock solution. The concentration range should span well below and above the expected CMC.

-

Add a small, constant volume of the PCA stock solution to each empty vial.

-

Evaporate the organic solvent completely, leaving a thin film of PCA on the bottom of each vial. This prevents the addition of organic solvent to the final aqueous samples. The final PCA concentration should be low (~1-3 µM) to avoid excimer formation.

-

Add the prepared surfactant solutions (from the serial dilution) to the corresponding vials containing the PCA film.

-

Allow the samples to equilibrate, typically for several hours or overnight, with gentle agitation to ensure the PCA is fully solubilized within the aqueous or micellar phases.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

-

Measure the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which PCA partitions from the polar aqueous environment into the non-polar micellar cores, causing a sharp drop in the I₁/I₃ ratio.[5][11]

-

Protocol 2: Analysis of Protein-Ligand Binding

This protocol provides a general method for using PCA as an extrinsic fluorescent probe to monitor the binding of a ligand to a protein. This is applicable when the binding event alters the microenvironment of the protein in a way that can be detected by PCA.

-

Preparation of Reagents:

-

Prepare a stock solution of the protein of interest in a suitable, degassed buffer (e.g., HEPES, Tris) at a known concentration.

-

Prepare a concentrated stock solution of the ligand in the same buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

-

-

Fluorescence Titration:

-

In a fluorescence cuvette, add the protein solution and a small amount of the PCA stock solution to achieve a final PCA concentration that provides a stable signal (typically in the low micromolar range).

-

Record the initial fluorescence emission spectrum of the protein-PCA mixture (excitation ~343 nm, emission scan ~360-550 nm).

-

Incrementally add small aliquots of the concentrated ligand stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).

-

Record the fluorescence emission spectrum after each ligand addition.

-

-

Data Analysis:

-

Monitor the change in a specific fluorescence parameter as a function of the total ligand concentration. This could be the fluorescence intensity at a specific wavelength, the I₁/I₃ ratio, or the Iₘ/Iₑ ratio.

-

Correct the fluorescence data for dilution effects by multiplying the intensity at each step by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of ligand added.

-

Plot the corrected fluorescence change (ΔF) against the ligand concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to calculate the dissociation constant (Kᴅ), which quantifies the binding affinity between the protein and the ligand.

-

Mandatory Visualizations

Caption: Workflow for determining Critical Micelle Concentration (CMC).

Caption: The effect of environmental polarity on PCA's fluorescence.

References

- 1. This compound | CAS: 19694-02-1 | AxisPharm [axispharm.com]

- 2. This compound 97 19694-02-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

Unveiling Protein-Protein Interactions: A Technical Guide to 1-Pyrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Pyrenecarboxylic Acid as a Fluorescent Probe

This compound is an aromatic compound featuring a pyrene (B120774) moiety attached to a carboxylic acid group.[1][2] This structure imparts desirable characteristics for a fluorescent probe. The pyrene fluorophore exhibits a high extinction coefficient and its fluorescence emission is exquisitely sensitive to the polarity of its microenvironment.[3][4] A key feature of pyrene and its derivatives is the ability to form "excimers" (excited-state dimers).[5] When two pyrene molecules are in close spatial proximity (approximately 10 Å), they can form an excimer that emits light at a longer, red-shifted wavelength compared to the monomer emission.[3][5] This phenomenon provides a direct readout for intermolecular and intramolecular distances, making it an invaluable tool for studying protein conformational changes and interactions.[4][6]

The carboxylic acid group allows for covalent attachment to proteins, typically by activating it to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues.[5]

Core Principles of PPI Studies Using this compound

The application of this compound in PPI studies is primarily based on two fluorescence phenomena:

-

Excimer Formation: When two proteins, each labeled with this compound, interact and bring the pyrene moieties into close proximity, an increase in the excimer fluorescence intensity is observed. The ratio of excimer to monomer (E/M) fluorescence intensity serves as a quantitative measure of the extent of protein-protein interaction.[3]

-

Fluorescence Quenching: The binding of a ligand or another protein can alter the local environment of the pyrene probe, leading to a change in its fluorescence intensity, a phenomenon known as quenching. This can be used to determine binding affinities and study the kinetics of interaction.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of this compound and its derivatives in protein-protein interaction studies. These values are representative and can vary depending on the specific protein, labeling efficiency, and experimental conditions.

| Parameter | Value | Reference |

| Molar Extinction Coefficient (ε) of Pyrene | ~40,000 M⁻¹cm⁻¹ at ~343 nm | [3] |

| Excitation Wavelength (λex) for Monomer | ~340-345 nm | [5] |

| Emission Wavelength (λem) for Monomer | 375-400 nm (with vibronic fine structure) | [5] |

| Emission Wavelength (λem) for Excimer | ~460-480 nm (broad, structureless) | [3][5] |

| Proximity for Excimer Formation | ~10 Å | [3][4] |

| Interaction System | Method | Parameter | Value | Reference |

| Pyrene-labeled Apolipoprotein E3 Dimerization | Excimer Fluorescence | E/M Ratio vs. Distance | Inverse correlation observed | [7] |

| Pyrene-labeled Ferritin Oligomerization | Excimer Fluorescence | Apparent 2nd Order Rate Constant | ~10⁶ M⁻¹s⁻¹ | [3] |

| Pyrimidine (B1678525) Derivative and Bovine Serum Albumin | Fluorescence Quenching | Stern-Volmer Constant (Ksv) at 300 K | 1.6292 x 10⁵ L/mol | [8] |

| Pyrimidine Derivative and Bovine Serum Albumin | Fluorescence Quenching | Binding Constant (K) at 300 K | 1.4102 x 10⁵ L/mol | [8] |

| SUMO1-Ubc9 Interaction | Quantitative FRET | Dissociation Constant (Kd) | 0.47 ± 0.03 µM | [9] |

Experimental Protocols

Protein Labeling with this compound N-hydroxysuccinimide (NHS) Ester

This protocol describes the covalent attachment of this compound to primary amines on a protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4; amine-free)

-

This compound N-hydroxysuccinimide (Pyrene-NHS) ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis tubing

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Pyrene-NHS Ester Stock Solution: Immediately before use, dissolve the Pyrene-NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the Pyrene-NHS ester stock solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted Pyrene-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted probe and byproducts using a size-exclusion chromatography column or by dialysis against a suitable storage buffer.

Determination of the Degree of Labeling (DOL)

The DOL represents the average number of pyrene molecules conjugated to each protein molecule.

Procedure:

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~343 nm, A₃₄₃).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm. A correction factor (CF) for the pyrene's absorbance at 280 nm is required.

-

Calculate the concentration of the pyrene using its molar extinction coefficient (ε ≈ 40,000 M⁻¹cm⁻¹).

-

The DOL is the molar ratio of the pyrene to the protein.

Fluorescence Spectroscopy for PPI Analysis

This protocol outlines the measurement of monomer and excimer fluorescence to monitor protein-protein interactions.

Materials:

-

Pyrene-labeled protein(s)

-

Unlabeled interacting partner protein (if applicable)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

Appropriate interaction buffer

Procedure:

-

Instrument Setup: Set the excitation wavelength to ~343 nm and the emission scan range from 360 nm to 600 nm.

-

Monomer Emission Spectrum: In a quartz cuvette, prepare a solution of the pyrene-labeled protein at a concentration low enough to minimize intermolecular excimer formation in the absence of a specific interaction. Record the fluorescence emission spectrum.

-

Titration Experiment: To the cuvette containing the pyrene-labeled protein, incrementally add the interacting partner protein (labeled or unlabeled). After each addition, allow the system to equilibrate before recording the emission spectrum.

-

Data Analysis: Calculate the Excimer-to-Monomer (E/M) ratio by dividing the fluorescence intensity at the excimer peak (~470 nm) by the intensity at a monomer peak (~378 nm). Plot the E/M ratio as a function of the interacting partner concentration to determine the binding affinity (Kd).

Visualizations of Workflows and Pathways

Experimental Workflow for PPI Analysis

Caption: Workflow for studying protein-protein interactions using this compound.

Signaling Pathway Example: Calmodulin-Mediated Kinase Activation

The following diagram illustrates a simplified signaling pathway where the interaction between Calmodulin (CaM) and a target kinase is studied using pyrene-labeled proteins. An increase in intracellular Ca²⁺ triggers a conformational change in CaM, enabling it to bind and activate the kinase. This interaction can be monitored by the formation of pyrene excimers if both proteins are appropriately labeled.

References

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrene excimer fluorescence: a spatially sensitive probe to monitor lipid-induced helical rearrangement of apolipophorin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Efficiency of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 1-Pyrenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenecarboxylic acid is a versatile fluorescent probe utilized for the covalent labeling of proteins. Its utility stems from the unique photophysical properties of the pyrene (B120774) moiety, which is highly sensitive to its local microenvironment. This sensitivity allows for the investigation of protein conformation, folding, dynamics, and intermolecular interactions. A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (less than 10 Å). This excimer formation results in a characteristic red-shifted fluorescence emission, providing a powerful tool for monitoring processes that involve changes in intramolecular or intermolecular distances, such as protein-protein interactions and conformational changes.

This document provides detailed protocols for the covalent labeling of proteins with this compound using its N-hydroxysuccinimide (NHS) ester derivative, purification of the conjugate, and its characterization.

Chemical Principle of Labeling

The most common strategy for labeling proteins with this compound involves the use of 1-pyrenebutyric acid N-hydroxysuccinimide (NHS) ester. This derivative reacts with primary amino groups, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form a stable amide bond. The reaction is typically performed in a slightly alkaline buffer (pH 7.5-8.5) to ensure the deprotonation of the amino groups, which enhances their nucleophilicity.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the labeling of proteins with this compound and the subsequent analysis of the labeled protein.

| Parameter | Value | Reference |

| 1-Pyrenebutyric acid NHS ester | ||

| Molecular Weight | 385.41 g/mol | [1][2] |

| Excitation Maximum (λex) | ~343 nm | [3] |

| Emission Maximum (λem) - Monomer | ~377 nm, 397 nm | [3] |

| Pyrene Excimer | ||

| Emission Maximum (λem) | ~480 - 500 nm | |

| Bovine Serum Albumin (BSA) - Example Protein | ||

| Molecular Weight | ~66,463 Da | |

| Molar Extinction Coefficient at 280 nm (ε_protein) | 43,824 M⁻¹cm⁻¹ | [4][5][6] |

| Degree of Labeling (DOL) | ||

| Recommended Range | 0.5 - 2.0 | [7] |

Experimental Protocols

Materials and Reagents

-

Protein of interest (e.g., Bovine Serum Albumin - BSA)

-

1-Pyrenebutyric acid N-hydroxysuccinimide (NHS) ester

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Sephadex G-25 size-exclusion chromatography column

-

Dialysis tubing or centrifugal filtration devices (with appropriate molecular weight cutoff)

-

Spectrophotometer

-

Fluorometer

Protocol 1: Labeling of Protein with 1-Pyrenebutyric Acid NHS Ester

This protocol describes the covalent attachment of 1-pyrenebutyric acid to a protein via its primary amines.

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the protein for the NHS ester.

-

-

Pyrene-NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the 1-pyrenebutyric acid NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add the desired volume of the pyrene-NHS ester stock solution. A molar ratio of 5- to 20-fold excess of the dye to the protein is a good starting point for optimization.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature to quench any unreacted pyrene-NHS ester.

-

Protocol 2: Purification of the Pyrene-Labeled Protein

This protocol describes the removal of unreacted pyrene-NHS ester and other small molecules from the labeled protein.

-

Column Preparation:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer for the protein (e.g., PBS).

-

-

Purification:

-

Apply the quenched reaction mixture to the top of the Sephadex G-25 column.

-

Elute the protein with the equilibration buffer. The pyrene-labeled protein will be in the first colored fraction to elute, as it is larger and passes through the column more quickly than the smaller, unreacted dye molecules.

-

Alternatively, purification can be achieved through extensive dialysis against the storage buffer or by using centrifugal filtration devices with an appropriate molecular weight cutoff.

-

Protocol 3: Characterization of the Pyrene-Labeled Protein

This protocol details the determination of the degree of labeling and confirmation of successful conjugation.

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (around 343 nm, A₃₄₃) using a spectrophotometer.

-

Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm. A correction factor (CF) for the pyrene dye at 280 nm is required. The CF is the ratio of the absorbance of the dye at 280 nm to its absorbance at its maximum wavelength. For many dyes, this is in the range of 0.1 to 0.3.

-

The protein concentration is calculated as follows: Protein Concentration (M) = [A₂₈₀ - (A₃₄₃ x CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the concentration of the pyrene dye: Pyrene Concentration (M) = A₃₄₃ / ε_pyrene where ε_pyrene is the molar extinction coefficient of the pyrene dye at its absorbance maximum.

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = Pyrene Concentration (M) / Protein Concentration (M)

-

An ideal DOL is typically between 0.5 and 2.0 to avoid over-labeling which can affect protein function.[7]

-

-

Fluorescence Spectroscopy:

-

Acquire the fluorescence emission spectrum of the purified labeled protein using a fluorometer.

-

Excite the sample at approximately 343 nm and record the emission spectrum from 360 nm to 600 nm.

-

Successful labeling will be confirmed by the presence of the characteristic pyrene monomer fluorescence emission peaks between 370 nm and 400 nm.[8][9]

-

If the protein is labeled at multiple sites that are in close proximity, or if the labeled protein self-associates, an additional broad, red-shifted excimer emission peak may be observed around 480-500 nm.[8]

-

Visualizations

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Workflow for studying protein-protein interactions using pyrene-labeled proteins.

References

- 1. scbt.com [scbt.com]

- 2. 1-Pyrenebutyric acid N-hydroxysuccinimide ester 95 114932-60-4 [sigmaaldrich.com]

- 3. lunanano.ca [lunanano.ca]

- 4. What is the molar extinction coefficient of Bovine Serum Albumin (BSA)? | AAT Bioquest [aatbio.com]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 9. peakproteins.com [peakproteins.com]

Application Notes and Protocols for 1-Pyrenecarboxylic Acid Conjugation to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent probes to peptides is a powerful technique for studying their biological functions, including cellular uptake, localization, and interaction with target proteins. 1-Pyrenecarboxylic acid is a versatile fluorescent label due to its sensitivity to the local microenvironment, long fluorescence lifetime, and ability to form excimers, which can be exploited for studying peptide conformation and intermolecular interactions.[1] This document provides detailed protocols for the conjugation of this compound to peptides, purification of the resulting conjugates, and their characterization.

Pyrene-labeled peptides are valuable tools in various research areas. For instance, they can be used to enhance the cellular uptake of cell-penetrating peptides (CPPs)[2][3]. The aromatic pyrene (B120774) moiety can facilitate membrane translocation[4]. Furthermore, pyrene's fluorescent properties make it an excellent probe for Förster Resonance Energy Transfer (FRET) studies to investigate peptide-protein interactions[5].

Data Presentation

The following table summarizes quantitative data from studies involving pyrene-conjugated peptides, providing insights into their biological activity and cellular uptake.

| Peptide Sequence/Conjugate | Assay | Cell Line | Parameter | Value | Reference |

| PCA-Trp-Arg₄-Lys(Cf) | Cellular Uptake | MDA-MB-231 | % of Control (Octaarginine) | ~200% | [2] |

| Cf-Arg₈-Lys(PCA) | Cellular Uptake | MDA-MB-231 | % of Control (Octaarginine) | ~300% | [2] |

| (PCA)₂-Lys-Arg₄-Lys(Cf) | Cellular Uptake | MDA-MB-231 | % of Control (Octaarginine) | ~300% (at 1 µM) | [2] |

| PCA-Trp-Arg₄-Lys(DauSuc) | Cytostatic Activity | MDA-MB-231 | IC₅₀ | ~84 µM | [2] |

PCA: this compound, Cf: 5(6)-Carboxyfluorescein, DauSuc: Daunorubicin succinyl

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to peptides, followed by purification and characterization. Two primary methods are described: on-resin conjugation to the N-terminus and solution-phase conjugation to a lysine (B10760008) side chain.

Protocol 1: On-Resin Conjugation to the Peptide N-Terminus

This method is suitable for labeling the N-terminal α-amino group of a peptide during solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected peptide-resin

-

This compound (PCA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxima Pure)

-

Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Reversed-phase HPLC system

-

Mass spectrometer (e.g., ESI-MS)

Methodology:

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to remove the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxima Pure (3 equivalents), and DIC (3 equivalents) in DMF.

-

-

Coupling Reaction:

-

Add the activated PCA solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion. If the test is positive, recoupling may be necessary.

-

-

Washing:

-

Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the pyrene-conjugated peptide by RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Protocol 2: Solution-Phase Conjugation to Lysine Side Chain

This protocol is designed for labeling the ε-amino group of a lysine residue in a purified peptide.

Materials:

-

Purified peptide containing a lysine residue

-

This compound (PCA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., 0.1 M MES buffer, pH 6.0)

-

Quenching solution (e.g., hydroxylamine)

-

RP-HPLC system

-

Mass spectrometer

Methodology:

-

Activation of this compound:

-

Dissolve this compound (1.2 equivalents relative to the peptide), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour to form the NHS ester of PCA.

-

-

Peptide Preparation:

-

Dissolve the purified peptide in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the activated PCA solution to the peptide solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Stir the reaction at room temperature for 4 hours or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and stirring for 15 minutes.

-

Acidify the reaction mixture with 0.1% TFA in water.

-

Purify the pyrene-conjugated peptide using RP-HPLC.

-

-

Characterization:

-

Collect fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions.

-

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying pyrene-conjugated peptides.[6]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve the crude or reaction mixture in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). Filter the sample to remove any particulate matter.

-

Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 10% to 70% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

-

Detection: Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide backbone and around 340 nm for the pyrene moiety.

-

Fraction Collection: Collect fractions corresponding to the major peaks.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified pyrene-conjugated peptide as a powder.[7]

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the successful conjugation of this compound to the peptide.[8]

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

-

Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Interpretation: Compare the experimentally observed molecular weight with the theoretical molecular weight of the pyrene-conjugated peptide. The mass of the pyrene modification is the molecular weight of this compound (246.26 g/mol ) minus the mass of water (18.02 g/mol ) for the amide bond formation, resulting in a net mass addition of 228.24 Da.

Visualizations

Caption: Experimental workflow for on-resin conjugation of this compound to a peptide.

Caption: Using pyrene-labeled peptides to study peptide-protein interactions via FRET.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrene-Apelin Conjugation Modulates Fluorophore-and Peptide-Micelle Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amine Coupling with 1-Pyrenecarboxylic Acid N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrenecarboxylic acid N-hydroxysuccinimide (NHS) ester is a fluorescent labeling reagent that enables the covalent attachment of a pyrene (B120774) moiety to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2] The pyrene group serves as a valuable fluorescent probe due to its sensitivity to the local microenvironment, long fluorescence lifetime, and its unique ability to form excited-state dimers, known as excimers.[3][4] This excimer formation, which occurs when two pyrene molecules are in close proximity (approximately 3-4 Å), results in a distinct, red-shifted emission spectrum compared to the monomer emission.[3][4] This property is particularly useful for studying protein-protein interactions, conformational changes, and oligomerization.[2][4]

These application notes provide detailed protocols for using this compound N-hydroxysuccinimide ester for amine coupling, guidelines for the characterization of labeled biomolecules, and an overview of its applications in biological research.

Properties of this compound N-hydroxysuccinimide Ester

A summary of the key physical and chemical properties of this compound N-hydroxysuccinimide ester is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₉NO₄ |

| Molecular Weight | 385.41 g/mol |

| Appearance | Off-white to faint beige solid, powder, crystals, or chunks |

| Solubility | Good solubility in DMF and DMSO; low solubility in water.[1] |

| Excitation Wavelength (λex) | ~343 nm |

| Emission Wavelength (λem) | Monomer: ~375-395 nm, Excimer: ~470 nm[3][5] |

| Storage Conditions | Store at -20°C in the dark, desiccated.[6] |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol describes the general procedure for covalently labeling proteins with this compound NHS ester.

Materials:

-

Protein of interest

-

This compound N-hydroxysuccinimide ester

-

Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[7][8] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[7]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column) or dialysis equipment

Procedure:

-

Protein Preparation:

-

Pyrene-NHS Ester Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[2]

-

-

Labeling Reaction:

-

Calculate the required amount of Pyrene-NHS ester. A 5- to 20-fold molar excess of the ester to the protein is a common starting point.[1][2] The optimal ratio should be determined empirically for each protein.

-

While gently vortexing, add the calculated volume of the Pyrene-NHS ester stock solution to the protein solution.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][8]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.[2]

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unreacted Pyrene-NHS ester and byproducts by size-exclusion chromatography or dialysis.[1][2]

-

For size-exclusion chromatography, the pyrene-labeled protein will typically elute in the first colored fraction.[2]

-

Monitor the elution profile by measuring absorbance at 280 nm (for protein) and ~340 nm (for pyrene).

-

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol is adapted for labeling oligonucleotides containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide

-

This compound N-hydroxysuccinimide ester

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification supplies (e.g., HPLC system or PAGE gel supplies)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amino-modified oligonucleotide in the Labeling Buffer.

-

-

Pyrene-NHS Ester Stock Solution Preparation:

-

Prepare a fresh stock solution of this compound NHS ester in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Purification of the Labeled Oligonucleotide:

-

Purify the pyrene-labeled oligonucleotide from unreacted ester and failure sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often effective due to the hydrophobicity of the pyrene moiety.[10] Polyacrylamide gel electrophoresis (PAGE) can also be used for high-purity applications.[10]

-

Characterization of Labeled Biomolecules

Degree of Labeling (DOL) Calculation

The DOL, which represents the average number of pyrene molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and ~340 nm (A₃₄₀).

-

Calculate the protein concentration and the concentration of the pyrene label using the Beer-Lambert law (A = εcl), applying a correction factor for the absorbance of the pyrene label at 280 nm.[2]

Data Presentation: Reaction Parameters

The following table summarizes key reaction parameters for the amine coupling of this compound NHS ester.

| Parameter | Recommended Range/Value | Notes |

| pH | 8.3 - 8.5[7][8] | Optimal for deprotonation of primary amines, enhancing nucleophilicity. |

| Molar Excess of Ester (Protein) | 5 to 20-fold[1][2] | Should be optimized for the specific protein. |

| Molar Excess of Ester (Oligonucleotide) | 5 to 10-fold[9] | |

| Reaction Temperature | Room Temperature or 4°C[2][8] | |

| Reaction Time | 1-4 hours at RT, or overnight at 4°C[2][8] | |

| Solvent for Ester Stock | Anhydrous DMF or DMSO[2] |

Visualizations

Reaction Mechanism and Experimental Workflow

Caption: Amine coupling reaction and experimental workflow.

Principle of Excimer Fluorescence for Detecting Protein Interactions

Caption: Excimer fluorescence for protein interaction studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. glenresearch.com [glenresearch.com]

- 10. benchchem.com [benchchem.com]

Application Notes: High-Sensitivity Determination of Critical Micelle Concentration using 1-Pyrenecarboxylic Acid

References

- 1. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. scite.ai [scite.ai]

- 4. This compound | CAS: 19694-02-1 | AxisPharm [axispharm.com]

- 5. CAS 19694-02-1: pyrene-1-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. usc.gal [usc.gal]

- 7. researchgate.net [researchgate.net]

- 8. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Application Notes & Protocols: Surface Modification of Graphene with 1-Pyrenecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The non-covalent surface modification of graphene with 1-Pyrenecarboxylic acid (PCA) is a facile and highly effective method for exfoliating graphite (B72142) into stable aqueous dispersions of single or few-layered graphene sheets.[1] This technique leverages the strong π-π stacking interaction between the pyrene (B120774) moiety of PCA and the sp²-hybridized carbon lattice of graphene.[2][3] A key advantage of this non-covalent approach is that it preserves the intrinsic electronic structure and properties of graphene, which are often compromised during covalent functionalization methods. The carboxylic acid group of the PCA molecule extends away from the graphene surface, providing hydrophilicity for stable dispersion in aqueous solutions and offering a reactive site for further covalent attachment of other molecules, such as drugs or targeting ligands.[3][4] This functionalized graphene has shown significant promise in a variety of high-performance applications, including energy storage, sensors, and nanomedicine.[1][5][6]

Application Notes

High-Performance Energy Storage